molecular formula C20H22O2S B12351590 [1,1'-Binaphthalene]-2,2'-diol, 5,5',6,6',7,7',8,8'-octahydro-, (1S)-

[1,1'-Binaphthalene]-2,2'-diol, 5,5',6,6',7,7',8,8'-octahydro-, (1S)-

Cat. No.: B12351590
M. Wt: 326.5 g/mol
InChI Key: LRNRVGFXLFQWIY-UHFFFAOYSA-N
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Description

(S)-5,5',6,6',7,7',8,8'-Octahydro-[1,1'-binaphthalene]-2,2'-diol (hereafter referred to as Octahydro-BINOL) is a chiral binaphthol derivative characterized by partial hydrogenation of the naphthalene rings. Each naphthalene unit is reduced to a tetralin-like structure (octahydro), resulting in a rigid yet non-aromatic core . Its molecular formula is C₂₀H₂₂O₂ (MW: 294.39 g/mol), with a (1S) configuration dictating its enantiomeric properties . This compound is widely utilized in enantioselective catalysis, chiral separations, and materials science due to its tunable steric and electronic profiles .

Properties

Molecular Formula

C20H22O2S

Molecular Weight

326.5 g/mol

InChI

InChI=1S/C20H22O2.S/c21-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22;/h9-12,21-22H,1-8H2;

InChI Key

LRNRVGFXLFQWIY-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2C3=C(C=CC4=C3CCCC4)O)O.[S]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Binaphthalene]-2,2’-diol, 5,5’,6,6’,7,7’,8,8’-octahydro-, (1S)- typically involves the hydrogenation of 1,1’-binaphthol. The reaction is carried out under high pressure and temperature in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The hydrogenation process selectively reduces the double bonds in the naphthalene rings while preserving the hydroxyl groups .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient hydrogenation and high yield. The reaction conditions are optimized to maintain the stereochemistry and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism by which [1,1’-Binaphthalene]-2,2’-diol, 5,5’,6,6’,7,7’,8,8’-octahydro-, (1S)- exerts its effects is primarily through its ability to act as a chiral ligand. It forms complexes with metal ions, which can then participate in various catalytic cycles. The stereochemistry of the compound allows for enantioselective interactions with substrates, leading to the formation of chiral products. The molecular targets include metal centers in catalysts and active sites in enzymes .

Comparison with Similar Compounds

Parent Compound: BINOL ([1,1'-Binaphthalene]-2,2'-diol)

  • Structure : Fully aromatic naphthalene rings with two hydroxyl groups at the 2,2'-positions.
  • Molecular Weight : 286.32 g/mol (C₂₀H₁₄O₂) .
  • Key Differences: Aromaticity: BINOL retains full π-conjugation, enabling strong π-π interactions and coordination with metals. Octahydro-BINOL’s hydrogenated rings reduce aromaticity, altering solubility (higher in non-polar solvents) and electronic properties . Applications: BINOL is a staple in asymmetric catalysis (e.g., Sharpless epoxidation), while Octahydro-BINOL’s modified structure suits specialized chiral separations and phosphonation reactions .

VANOL (3,3'-Diphenyl-BINOL)

  • Structure: BINOL with 3,3'-diphenyl substituents.
  • Key Differences: Steric Bulk: VANOL’s phenyl groups enhance enantioselectivity in asymmetric catalysis by creating a more hindered environment. Octahydro-BINOL lacks such substituents but offers inherent rigidity from hydrogenation . Electronic Effects: VANOL’s electron-rich phenyl groups modify ligand-metal interactions, whereas Octahydro-BINOL’s saturated rings may reduce electron density at the hydroxyl groups .

6,6'-Dibromo-BINOL Derivatives

  • Structure: BINOL with bromine atoms at the 6,6'-positions .
  • Key Differences: Electron-Withdrawing Effects: Bromine substituents increase molecular weight (e.g., 452.18 g/mol for dibromo-Octahydro-BINOL) and alter electronic properties, enhancing electrophilicity. Octahydro-BINOL’s hydrogenation may mitigate such effects . Applications: Dibromo derivatives are used in Suzuki couplings, while Octahydro-BINOL’s hydrogenation improves stability under reducing conditions .

Physicochemical and Catalytic Properties

Physical Properties

Property Octahydro-BINOL BINOL 6,6'-Dibromo-BINOL
Molecular Weight (g/mol) 294.39 286.32 452.18
Boiling Point Not reported ~400°C Not reported
Solubility Higher in non-polar solvents Moderate in polar solvents Low due to bromine

Catalytic Performance

  • Asymmetric Oxidative Coupling: Octahydro-BINOL derivatives achieve up to 92% enantiomeric excess (ee) in coupling reactions, comparable to BINOL-based catalysts but with improved thermal stability .
  • Phosphonation: Octahydro-BINOL’s hydrogenated core facilitates palladium-catalyzed phosphonation, yielding hybrid organic-inorganic materials with unique porosity .
  • HPLC Enantioselectivity: Cyclofructan-based stationary phases using Octahydro-BINOL derivatives show distinct retention times vs. BINOL, attributed to altered hydrophobicity and chiral recognition .

Biological Activity

The compound [1,1'-Binaphthalene]-2,2'-diol, 5,5',6,6',7,7',8,8'-octahydro-, (1S)- (CAS No. 39648-74-3), is a chiral binaphthol derivative known for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available literature and research findings.

  • Molecular Formula : C20_{20}H22_{22}O2_2
  • Molecular Weight : 294.39 g/mol
  • Melting Point : 166.0 - 170.0 °C
  • Purity : >99% (GC)

Antioxidant Activity

Antioxidant activity is a significant aspect of the biological profile of this compound. Various studies have employed methods such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays to evaluate the antioxidant potential.

Table 1: Antioxidant Activity Results

MethodCompoundInhibition Rate (%)Comparison
DPPHOctahydro-Binaphthol16.75 ± 1.18%Lower than Ascorbic Acid
ABTSOctahydro-Binaphthol7.66 ± 0.71%Better than L-valine

The results indicate that while the compound exhibits some antioxidant properties, it is less effective compared to standard antioxidants like ascorbic acid.

Antimicrobial Activity

The antimicrobial potential of octahydro-binaphthol has been explored in various studies. The PASS (Prediction of Activity Spectra for Substances) analysis predicted that the compound may possess significant anti-infective properties.

Table 2: Predicted Antimicrobial Activities

Activity TypePredicted Probability
AntimycobacterialHigh
AntituberculosisModerate
General AntimicrobialModerate

These predictions suggest that the compound may be useful in developing new antimicrobial agents.

Case Studies

In a study published in MDPI, researchers synthesized novel compounds related to binaphthol derivatives and evaluated their biological activities. The results showed that modifications in the structure could enhance or diminish biological efficacy, particularly in antimicrobial and antioxidant activities .

The mechanism by which octahydro-binaphthol exerts its biological effects is not fully elucidated but is believed to involve:

  • Free Radical Scavenging : The compound can donate electrons to free radicals, thus neutralizing them.
  • Enzyme Inhibition : Potential inhibition of enzymes involved in oxidative stress pathways.

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